molecular formula C18H22N2O3S B5669039 7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]chromane-3-carboxamide

7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]chromane-3-carboxamide

Cat. No. B5669039
M. Wt: 346.4 g/mol
InChI Key: BESKFMMAKBQHNJ-UHFFFAOYSA-N
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Description

The compound "7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]chromane-3-carboxamide" is a subject of interest in the field of organic chemistry due to its complex structure and potential biological activities. While direct studies on this specific compound are scarce, related research on similar molecules can provide insights into its chemical characteristics and potential synthesis methods.

Synthesis Analysis

Research on related compounds has highlighted various synthesis methods that could be applicable. For instance, practical synthesis of similar compounds involves esterification followed by intramolecular reactions and purification techniques that avoid chromatography, suggesting a potential pathway for synthesizing the compound of interest (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure and spectroscopic data of related molecules have been obtained through DFT calculations, indicating the importance of quantum chemical methods in analyzing the structure of complex organic compounds (Viji et al., 2020).

Chemical Reactions and Properties

Similar compounds have been synthesized and characterized, revealing insights into potential chemical reactions and properties. For example, the synthesis of thiazole substituted coumarins involves reactions starting from specific acetates, showcasing the reactivity of such frameworks (Parameshwarappa et al., 2009).

Physical Properties Analysis

The physical properties of related compounds, such as stability and crystal structure, have been studied through X-ray crystallography and thermo-optical studies, providing a basis for understanding the physical characteristics of "7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]chromane-3-carboxamide" (Kumara et al., 2018).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds, including their reactivity and interaction with biological targets, suggest methods to study the chemical properties of the compound . Spectroscopic techniques and molecular docking studies have been employed to understand the interactions at a molecular level (Viji et al., 2020).

properties

IUPAC Name

7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-11-24-17(20-12)4-3-7-19-18(21)14-8-13-5-6-15(22-2)9-16(13)23-10-14/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESKFMMAKBQHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCNC(=O)C2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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